![molecular formula C7H6N2O4 B1461184 4-Hydroxy-3-nitrobenzaldehyde oxime CAS No. 26879-83-4](/img/structure/B1461184.png)
4-Hydroxy-3-nitrobenzaldehyde oxime
Overview
Description
4-Hydroxy-3-nitrobenzaldehyde is an intermediate used in the synthesis of novel amodiaquine analogs as potential antimalarial and antifilarial compounds . It reacts with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .
Synthesis Analysis
The synthesis of aryl oximes from aryl aldehydes was prepared using hydroxylamine hydrochloride. The obtained oxime compounds were synthesized at maximum efficiency in mineral water at room temperature . This method is economical, practical, and environmentally friendly .Molecular Structure Analysis
The molecular formula of 4-Hydroxy-3-nitrobenzaldehyde oxime is C7H6N2O4 . Its molecular weight is 182.14 . The InChI code is 1S/C7H6N2O4/c10-7-2-1-5 (4-8-11)3-6 (7)9 (12)13/h1-3,10H,4H2 .Chemical Reactions Analysis
4-Hydroxy-3-nitrobenzaldehyde reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Hydroxy-3-nitrobenzaldehyde oxime include a molecular weight of 182.14 . The InChI code is 1S/C7H6N2O4/c10-7-2-1-5 (4-8-11)3-6 (7)9 (12)13/h1-3,10H,4H2 .Scientific Research Applications
Nonlinear Optics
4-Hydroxy-3-nitrobenzaldehyde has been studied for its potential applications in the field of nonlinear optics . Nonlinear optical (NLO) crystals have gained significant attention due to their wide range of applications in areas such as frequency conversion, laser technology, optical switching, color displays, and optical data storage .
Probing Catalytic Mechanisms
The compound has been used as a chromophoric substrate for probing the catalytic mechanism of horse liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohols in the liver.
Synthesis of 4-Hydroxy-3-Nitrocinnamic Acid
4-Hydroxy-3-nitrobenzaldehyde has been used in the synthesis of 4-hydroxy-3-nitrocinnamic acid . This compound could have potential applications in various chemical reactions and processes.
Synthesis of (E)-3-Bromo-N′-(4-Hydroxy-3-Nitrobenzylidene)Benzohydrazide
The compound reacts with 3-bromobenzohydrazide in methanol to yield (E)-3-bromo-N′-(4-hydroxy-3-nitrobenzylidene)benzohydrazide . This product could be used in further chemical reactions and syntheses.
Safety and Hazards
The safety data sheet for 4-Hydroxy-3-nitrobenzaldehyde suggests avoiding breathing dust/fume/gas/mist/vapours/spray. It is recommended to wash hands thoroughly after handling and to wear protective gloves/protective clothing/eye protection/face protection . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
properties
IUPAC Name |
4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKAOGVGRPYOBEJ-XBXARRHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-nitrobenzaldehyde oxime |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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